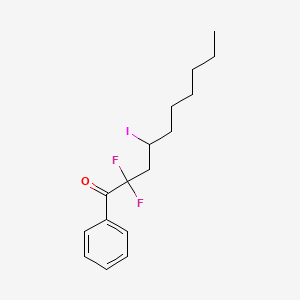
2,2-Difluoro-4-iodo-1-phenyldecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-4-iodo-1-phenyldecan-1-one: is an organic compound with the molecular formula C16H20F2IO It is a derivative of decanone, characterized by the presence of fluorine and iodine atoms at specific positions on the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-iodo-1-phenyldecan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of fluorine atoms at the 2,2-positions of the decanone backbone. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Iodination: Introduction of the iodine atom at the 4-position. This step can be performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Phenylation: Attachment of the phenyl group to the 1-position. This can be achieved through a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-4-iodo-1-phenyldecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-4-iodo-1-phenyldecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine and iodine chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-4-iodo-1-phenyldecan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-1-phenyldecan-1-one: Lacks the iodine atom at the 4-position.
4-Iodo-1-phenyldecan-1-one: Lacks the fluorine atoms at the 2,2-positions.
2,2-Difluoro-4-chloro-1-phenyldecan-1-one: Chlorine atom instead of iodine at the 4-position.
Uniqueness
2,2-Difluoro-4-iodo-1-phenyldecan-1-one is unique due to the simultaneous presence of fluorine and iodine atoms, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
150542-07-7 |
|---|---|
Molekularformel |
C16H21F2IO |
Molekulargewicht |
394.24 g/mol |
IUPAC-Name |
2,2-difluoro-4-iodo-1-phenyldecan-1-one |
InChI |
InChI=1S/C16H21F2IO/c1-2-3-4-8-11-14(19)12-16(17,18)15(20)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
InChI-Schlüssel |
PILCKSRNOHSNRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(C(=O)C1=CC=CC=C1)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


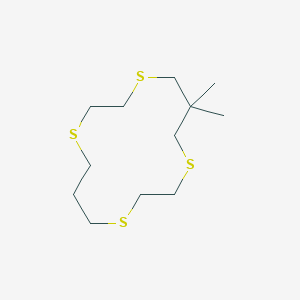
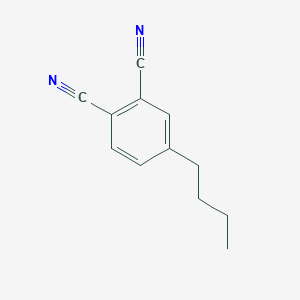

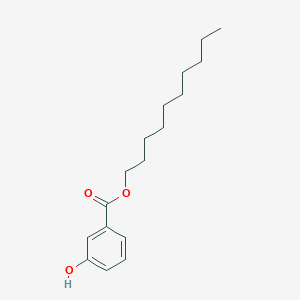

![2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14271144.png)
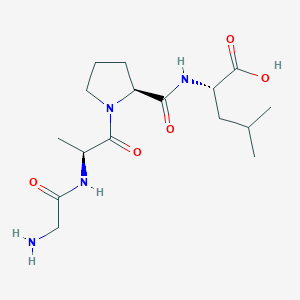
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)
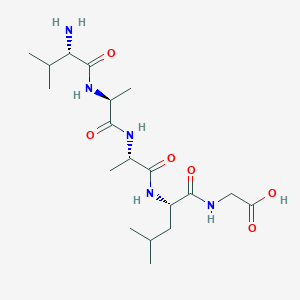


![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
